molecular formula C22H18ClN3O4S B2368659 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1260624-02-9

2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

货号: B2368659
CAS 编号: 1260624-02-9
分子量: 455.91
InChI 键: KYMYXFKMCKQXQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-chlorophenyl group at position 3 and an N-(3-methoxybenzyl)acetamide side chain. The 2,4-dioxo groups enhance hydrogen-bonding capacity, while the 3-chlorophenyl and 3-methoxybenzyl substituents modulate electronic and steric properties, influencing solubility and target affinity. Such derivatives are frequently explored in medicinal chemistry for anticancer, antimicrobial, and enzyme-inhibitory activities .

属性

CAS 编号

1260624-02-9

分子式

C22H18ClN3O4S

分子量

455.91

IUPAC 名称

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27)

InChI 键

KYMYXFKMCKQXQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

溶解度

not available

产品来源

United States

生物活性

The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a thienopyrimidine core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H16ClN3O3S
  • Molecular Weight : 411.9 g/mol
  • IUPAC Name : this compound

The compound's structure includes:

  • A chlorophenyl group , which may enhance lipophilicity and biological interactions.
  • Two carbonyl groups that contribute to its reactivity and potential interactions with biological targets.
  • An acetamide moiety , which can influence solubility and binding properties.

Biological Activity

Research indicates that compounds within the thienopyrimidine class exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism : These compounds often target specific kinases involved in cell signaling pathways that regulate growth and survival.
  • Case Study : A derivative similar to the compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Antimicrobial Properties

Thienopyrimidine derivatives have also been reported to possess antimicrobial activity:

  • Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Research Finding : A related compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by:

  • Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune response pathways.
  • Case Study : In vitro studies indicated that thienopyrimidine derivatives reduced the levels of TNF-alpha and IL-6 in activated macrophages .

Comparative Analysis with Related Compounds

A comparison table illustrates how similar compounds exhibit varying biological activities:

Compound NameStructure FeaturesBiological Activity
3-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydro-benzo[b]thieno[2,3-d]pyrimidin-4-oneHydroxy group additionAntimicrobial
3-(3-chlorophenyl)-1H-thieno[2,3]cyclopenta[2,4-b]pyrazol-4-onePyrazole ringAnticancer
2-(1H-tetrazol-1-yl)thiophenesTetrazole substitutionAntiviral

The unique combination of the thienopyrimidine core and chlorophenyl substituent in the compound enhances its therapeutic potential compared to other derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbonyl groups allow for interactions with active sites of enzymes.
  • Receptor Binding : The structural features facilitate binding to various receptors involved in disease processes.
  • Cellular Uptake : The lipophilic nature enhances cellular permeability.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Thieno[3,2-d]pyrimidine 3-Chlorophenyl, N-(3-methoxybenzyl)acetamide ~457.9 (calculated) Enhanced solubility due to 3-methoxybenzyl; potential kinase inhibition inferred .
2-[1-{2-[(2,5-Dichlorophenyl)Amino]-2-Oxoethyl}-2,4-Dioxo-1,4-Dihydrothieno[3,2-d]Pyrimidin-3(2H)-yl]-N-(2-Phenylethyl)Acetamide Thieno[3,2-d]pyrimidine 2,5-Dichlorophenyl, N-phenethylacetamide ~539.3 (RN: 912886-39-6) Higher lipophilicity (dichlorophenyl); reduced solubility compared to target compound.
2-Chloro-N'-(5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4-yl)Acetohydrazide Thieno[2,3-d]pyrimidine Chloro, tetrahydrobenzo, hydrazide ~335.8 Cytotoxicity (IC50 >5 μM in cancer cell lines); isomer core alters binding affinity.
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide Pyrimidinone Thioether, dichlorophenyl 344.21 ([M+H]+) Moderate antimicrobial activity; pyrimidinone core lacks thiophene rigidity.

Key Insights from Comparative Analysis

Isomeric differences (e.g., thieno[3,2-d] vs. [2,3-d]) significantly impact molecular planarity and enzyme-binding interactions .

Substituent Effects :

  • Chlorophenyl vs. Methoxybenzyl : The target compound’s 3-methoxybenzyl group improves aqueous solubility over the dichlorophenyl () or tetrahydrobenzo () groups, critical for bioavailability .
  • Acetamide Linkers : N-(3-methoxybenzyl)acetamide (target) vs. N-phenethylacetamide () alters steric bulk, with the former likely enhancing membrane permeability .

Biological Activity Trends: Cytotoxicity in thieno[2,3-d]pyrimidines () correlates with hydrazide substituents, while thieno[3,2-d] analogues (target, ) may favor kinase inhibition due to structural mimicry of ATP-binding pockets .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Compound Compound Compound
LogP (Predicted) 3.2 4.1 2.8 3.5
Hydrogen Bond Acceptors 6 7 5 6
Rotatable Bonds 6 8 4 5
Polar Surface Area (Ų) 98.7 112.3 85.4 94.2

Activity Data (Where Available)

Compound Assay Model IC50/EC50 (μM) Reference
Compound HeLa Cancer Cells >5
Compound E. coli (MIC) 32

准备方法

Cyclocondensation of Thiophene Derivatives

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common precursor, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate, undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate. This intermediate is subsequently treated with urea or thiourea under acidic conditions to yield the pyrimidinone ring. For the target compound, thiourea is preferred to introduce the sulfur atom at position 2 of the pyrimidine ring.

Reaction conditions for this step include:

  • Solvent: Dimethylformamide (DMF) or toluene
  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (PTSA)
  • Yield: 70–85%

Chlorination and Functionalization

Chlorination at position 4 of the thienopyrimidine core is achieved using phosphorus oxychloride (POCl₃). This step is critical for enabling nucleophilic substitution reactions with aromatic amines or phenols. In the target compound, the 3-chlorophenyl group is introduced via a Suzuki-Miyaura coupling or direct aromatic substitution.

Introduction of the 3-Chlorophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 4-chlorothieno[3,2-d]pyrimidine and 3-chlorophenylboronic acid provides a regioselective route to the 3-chlorophenyl-substituted intermediate. Optimized parameters include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Temperature: 90°C, 12 hours
  • Yield: 65–78%

Direct Aromatic Substitution

Alternative methods involve reacting 2,4-dichlorothieno[3,2-d]pyrimidine with 3-chlorophenol in the presence of a base. This one-pot reaction eliminates the need for boronic acid derivatives but requires stringent temperature control to avoid side reactions.

Coupling with N-(3-Methoxybenzyl)Acetamide

Reductive Amination for Acetamide Synthesis

The N-(3-methoxybenzyl)acetamide side chain is synthesized via reductive amination of 3-methoxybenzaldehyde with acetamide. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature achieves a 90% yield.

Amide Bond Formation

The final coupling between the thienopyrimidine intermediate and N-(3-methoxybenzyl)acetamide employs trifluoroacetic acid (TFA) as a catalyst. Key parameters:

  • Solvent: N',N'-Dimethylacetamide (DMA)
  • Molar Ratio: 1:1.5 (thienopyrimidine:acetamide)
  • Temperature: 90°C, 12 hours
  • Yield: 57–82%

Purification and Characterization

Chromatographic Techniques

Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropanol/water mixtures. HPLC purity exceeds 95% in optimized protocols.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 4H, aromatic), 4.52 (s, 2H, CH₂), 3.79 (s, 3H, OCH₃).
  • MS (ESI): m/z 496.1 [M+H]⁺.

Industrial-Scale Optimization

Solvent Recycling

Patent EP3356372B1 highlights the use of DMA/isopropanol mixtures to reduce solvent waste. Isopropanol is recovered via distillation, lowering production costs by 30%.

Catalytic Efficiency

Replacing stoichiometric iron with catalytic hydrogenation (H₂/Pd-C) for nitro group reduction improves atom economy and reduces heavy metal waste.

常见问题

Q. What are the critical steps in synthesizing 2-(3-(3-chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)-N-(3-methoxybenzyl)acetamide?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the thieno[3,2-d]pyrimidine core via cyclocondensation of substituted thiophene derivatives with urea or thiourea under acidic conditions .
  • Step 2: Alkylation or acylation to introduce the 3-chlorophenyl and 3-methoxybenzyl groups. Solvents like DMF or acetonitrile are critical for solubility and reaction efficiency .
  • Step 3: Final coupling of the acetamide moiety using chloroacetyl chloride or similar reagents. Reaction temperatures (60–80°C) and bases (e.g., K₂CO₃) optimize yields .
    Methodological Insight: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) before proceeding .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituents (e.g., 3-chlorophenyl aromatic protons at δ 7.3–7.5 ppm, methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (theoretical ~480–500 g/mol) .
  • X-ray Crystallography: Resolves bond angles and dihedral angles in the thienopyrimidine core, critical for SAR studies .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer: IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells via apoptosis induction .
  • Antimicrobial: MIC of 8–16 µg/mL against Staphylococcus aureus and E. coli .
  • Enzyme Inhibition: Moderate activity against COX-2 (IC₅₀ = 1.2 µM) and EGFR (IC₅₀ = 0.8 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

Contradictions often arise from:

  • Assay Conditions: Differences in cell lines (e.g., HeLa vs. A549), serum concentration, or incubation time. Standardize protocols using CLSI guidelines .
  • Compound Purity: Impurities >5% skew results. Validate purity via HPLC and elemental analysis .
  • Solubility: Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. What strategies optimize reaction yields during synthesis?

  • Solvent Optimization: Replace DMF with acetonitrile for higher regioselectivity in acylation steps .
  • Catalysts: Use Pd(OAc)₂ for Suzuki-Miyaura coupling of aromatic groups (yield improvement: 60% → 85%) .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24h to 2h for cyclocondensation steps .

Q. How does the 3-methoxybenzyl group influence bioactivity compared to other substituents?

A comparative SAR study reveals:

SubstituentAnticancer IC₅₀ (µM)LogP
3-Methoxybenzyl8.2 ± 0.53.1
4-Fluorobenzyl12.4 ± 1.12.8
3,4-Dichlorophenyl6.5 ± 0.33.9
The 3-methoxy group enhances solubility (lower LogP) without sacrificing potency, making it ideal for pharmacokinetic optimization .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular Docking: Predict binding to EGFR’s ATP-binding pocket (Glide score: −9.2 kcal/mol) .
  • Transcriptomics: RNA-seq identifies downregulation of BCL-2 and upregulation of CASPASE-3 in treated cancer cells .
  • Metabolic Stability: LC-MS/MS tracks hepatic clearance in microsomal assays (t₁/₂ = 45 min) .

Q. How can researchers address low bioavailability in preclinical models?

  • Prodrug Design: Introduce phosphate esters at the acetamide group to enhance water solubility .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150 nm) to improve plasma half-life from 2h to 8h in murine models .
  • CYP450 Inhibition: Co-administer ketoconazole to reduce oxidative metabolism .

Data Contradiction Analysis

Q. Conflicting reports on oxidation reactivity: KMnO₄ vs. H₂O₂

  • Evidence: Some studies use KMnO₄ for oxidizing thienopyrimidine derivatives , while others prefer H₂O₂/acetic acid .
  • Resolution: KMnO₄ is superior for electron-deficient aromatic systems (yield: 75%), whereas H₂O₂ is safer but less efficient (yield: 50%) .

Q. Discrepancies in melting points across studies

  • Root Cause: Polymorphism or hydration states. Use DSC to identify endothermic peaks (e.g., 215°C vs. 228°C) .
  • Standardization: Recrystallize from ethanol/water (1:1) to ensure consistent crystalline form .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagentSolventTemp (°C)Yield (%)
1Urea, H₂SO₄DMF12065
23-Chlorophenylboronic acidAcetonitrile8078
3Chloroacetyl chlorideDCM2585
Data compiled from

Q. Table 2: Biological Activity Comparison

AssayResultReference
HeLa Cell ViabilityIC₅₀ = 8.2 µM
S. aureus MIC8 µg/mL
COX-2 InhibitionIC₅₀ = 1.2 µM

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。